molecular formula C21H28O4 B133413 17,21-Dihydroxypregna-1,4-diene-3,20-dione CAS No. 1807-14-3

17,21-Dihydroxypregna-1,4-diene-3,20-dione

Cat. No. B133413
CAS RN: 1807-14-3
M. Wt: 344.4 g/mol
InChI Key: BVAYTJBBDODANA-OBQKJFGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17,21-Dihydroxypregna-1,4-diene-3,20-dione is a corticosteroid compound that has been the subject of various synthetic studies due to its relevance in the pharmaceutical industry, particularly as an intermediate in the synthesis of anti-inflammatory drugs like prednisolone and hydrocortisone . The compound is characterized by its pregnadiene skeleton with hydroxyl groups at the 17 and 21 positions.

Synthesis Analysis

The synthesis of 17,21-dihydroxypregna-1,4-diene-3,20-dione derivatives has been approached through various methods. One efficient synthesis starts from androsta-1,4-diene-3,17-dione, a biodegradation product of cholesterol, involving ethynylation, epimerization, and conversion steps to yield a high overall yield of about 54% for the diacetate derivative . Another synthesis route involves the introduction of halogen atoms and the manipulation of fluorine positions to prevent rearrangement and to enhance anti-inflammatory properties . Additionally, the synthesis of related compounds with different substituents has been reported, which includes steps like hydroxymethylation, acylation, and rearrangement .

Molecular Structure Analysis

The molecular structure of 17,21-dihydroxypregna-1,4-diene-3,20-dione has been determined through crystallographic studies. The compound crystallizes in the orthorhombic space group P212121, and the crystal structure has been refined to a discrepancy factor R of 0.048, indicating a high level of precision in the structural determination .

Chemical Reactions Analysis

The chemical behavior of pregna-1,4-diene-3,20-diones under photoreaction conditions has been studied, revealing noncommunicating paths depending on the irradiation wavelength. These reactions include the 'lumiketone' rearrangement and Norrish-I fragmentation, which are influenced by the presence of hydroxy or alkoxy groups at C(17) . The synthesis and reduction of various 17-acylates of 11β,17α-dihydroxy-21-methylpregna-1,4-diene-3,20,21-trione have also been explored, showing the potential for microbiological reduction with yeast or Streptomyces species .

Physical and Chemical Properties Analysis

The physical and chemical properties of 17,21-dihydroxypregna-1,4-diene-3,20-dione and its derivatives are closely related to their molecular structure. The introduction of different substituents, such as acetoxy, methyl, and halogen groups, can significantly alter the compound's reactivity, solubility, and biological activity . The anti-inflammatory activity of these compounds has been a particular focus, with studies showing that certain fluorinated derivatives exhibit high topical anti-inflammatory activity without systemic effects .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Processes : A study by Nitta, Fujimori, Toshio, Shinya, & Ueno (1985) describes an efficient synthesis of 17α,21-dihydroxypregna-1,4-diene-3,20-dione from androsta-1,4-diene-3,17-dione, a biodegradation product of cholesterol. This synthesis is notable for its relatively high yield and potential as an intermediate for prednisolone production.
  • Molecular Structure Analysis : The work by Dastidar, Joseph, Madyastha, & Row (1993) and Scharfenberg-Pfeiffer, Megges, Höhne, & Stopsack (1990) focuses on the crystal and molecular structure of derivatives of 17α,21-dihydroxypregna-1,4-diene-3,20-dione, providing insight into their conformation and bonding characteristics.

Biological Applications and Properties

  • Bioactive Compounds Discovery : Bai et al. (2007) isolated compounds from Nerium oleander, including 20S,21-dihydroxypregna-4,6-diene-3,12-dione, demonstrating anti-inflammatory activity and cytotoxic activity against certain human cell lines. This research indicates potential medical applications of these compounds (Bai, Wang, Zhao, Toki, Hasegawa, Ogura, Kataoka, Hirose, Sakai, Bai, & Ando, 2007).
  • Microbial Transformations : Studies on the microbial conversion of similar steroids by organisms like Nocardioides simplex and Aspergillus niger have been conducted to understand the metabolic pathways and produce derivatives with potential pharmacological properties (Fokina, Sukhodolskaya, Baskunov, Turchin, Grinenko, & Donova, 2003); (Atta-ur-rahman, Choudhary, Shaheen, Ashraf, & Jahan, 1998).

Pharmacological Research

Other Notable Research

  • Radiochemical Syntheses : Research by Wren, Siddall, and Edwards (1967) on the radiochemical synthesis of tritiated cortical hormones, including derivatives of pregna-1,4-diene-3,20-diones, showcases the application of this compound in nuclear medicine and radiopharmaceuticals (Wren, Siddall, & Edwards, 1967).

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h5,8,11,15-17,22,25H,3-4,6-7,9-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAYTJBBDODANA-OBQKJFGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616888
Record name 17,21-Dihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17,21-Dihydroxypregna-1,4-diene-3,20-dione

CAS RN

1807-14-3
Record name delta'-Dehydrocortexolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17,21-Dihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.'-DEHYDROCORTEXOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89KRT8XVE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17,21-Dihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 2
17,21-Dihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 3
17,21-Dihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 4
17,21-Dihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 5
17,21-Dihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 6
17,21-Dihydroxypregna-1,4-diene-3,20-dione

Citations

For This Compound
5
Citations
LC Pla - Biochemical Journal, 1973 - ncbi.nlm.nih.gov
The micro-organism Glomerella cingulata dehydrogenates 17, 21-dihydroxypregn-4-ene-3, 20-dione to 17, 21-dihydroxypregna-1, 4-diene-3, 20-dione in high yield practically without …
Number of citations: 2 www.ncbi.nlm.nih.gov
M Finšgar, A Perva-Uzunalić, H Behr, N Ledinek… - ACS …, 2020 - ACS Publications
Prednisolone, an important active pharmaceutical ingredient, is a synthetic glucocorticoid used for the preparation of various pharmaceutical products with anti-inflammatory and …
Number of citations: 11 pubs.acs.org
M Vitas, K Smith, D Rozman, R Komel - The Journal of Steroid Biochemistry …, 1994 - Elsevier
Studies of Cochliobolus lunatus m118 steroid metabolism by thin-layer chromatography, mass spectrometry and NMR spectroscopy revealed that the fungus hydroxylates progesterone …
Number of citations: 39 www.sciencedirect.com
AC Cotillon, J Doostzadeh, R Morfin - The Journal of Steroid Biochemistry …, 1997 - Elsevier
7α-Hydroxylation of DHEA by Fusarium moniliforme was investigated with regard to inducibility and characterization of the responsible enzyme system. Using GC/MS, the 7-…
Number of citations: 29 www.sciencedirect.com
N Ledinek - 2018 - core.ac.uk
Zahvljujem se predvsem mentorju, red. prof. dr. Zoranu Novaku in komentorju doc. dr. Matjažu Finšgarju za vso pomoč pri izdelavi magistrskega dela. Posebej se zahvaljujem dr. Amri …
Number of citations: 2 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.